molecular formula C16H35P B14659761 Tributyl(butylidene)-lambda~5~-phosphane CAS No. 43216-19-9

Tributyl(butylidene)-lambda~5~-phosphane

Cat. No.: B14659761
CAS No.: 43216-19-9
M. Wt: 258.42 g/mol
InChI Key: SEPBBMLUGLQMPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributyl(butylidene)-λ⁵-phosphane is a pentavalent phosphorus compound (oxidation state +5) characterized by a central phosphorus atom bonded to three butyl groups and a butylidene substituent. The λ⁵ notation signifies its hypervalent structure, distinguishing it from conventional trivalent phosphines (λ³-phosphanes). Such compounds are rare but significant in coordination chemistry and organic synthesis, particularly as intermediates in Wittig-type reactions or as ligands in metal complexes . Tributyl substituents confer steric bulk and lipophilicity, influencing solubility and stability in non-polar solvents .

Properties

CAS No.

43216-19-9

Molecular Formula

C16H35P

Molecular Weight

258.42 g/mol

IUPAC Name

tributyl(butylidene)-λ5-phosphane

InChI

InChI=1S/C16H35P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h13H,5-12,14-16H2,1-4H3

InChI Key

SEPBBMLUGLQMPY-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=CCCC)(CCCC)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(butylidene)-lambda~5~-phosphane can be synthesized through several methods. One common approach involves the reaction of tributylphosphine with a butylidene precursor under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial production also incorporates purification steps, such as distillation and crystallization, to remove impurities and obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tributyl(butylidene)-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as halides and alkoxides are used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have diverse applications in organic synthesis and catalysis.

Scientific Research Applications

Tributyl(butylidene)-lambda~5~-phosphane has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tributyl(butylidene)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also interact with cellular receptors, modulating signaling pathways and influencing cellular processes. The specific pathways involved depend on the context of its application, whether in catalysis, biology, or medicine.

Comparison with Similar Compounds

Comparison with Similar λ⁵-Phosphanes

Structural Analogues: Substituent Effects

a. (2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-λ⁵-phosphane (CAS 7151-67-9)

  • Substituents : A nitrofluorenylidene group and three phenyl moieties.
  • Properties : The electron-withdrawing nitro group stabilizes the λ⁵-phosphane structure, while the aromatic triphenyl groups enhance π-stacking interactions. This compound is used in organic synthesis as a stabilized ylide .
  • Contrast : Tributyl(butylidene)-λ⁵-phosphane lacks aromatic substituents, reducing π-interactions but increasing solubility in aliphatic solvents due to its butyl chains.

b. Trimethyl[(pentamethyldisilanyl)methylidene]-λ⁵-phosphane (CAS 29947-67-9)

  • Substituents : Methyl and silanyl groups.
  • Properties: The silicon-based substituents increase σ-donor strength, making it a robust ligand for transition metals. The silanyl group also imparts thermal stability .
  • Contrast : Tributyl(butylidene)-λ⁵-phosphane’s butylidene group may offer greater flexibility in coordination geometry compared to rigid silanyl substituents .
Reactivity in Wittig-Type Reactions

λ⁵-Phosphanes are pivotal in catalytic Wittig reactions. For example, alkylidene succinates (e.g., Stobbe condensation products) form via P(III)/P(V) redox cycling, where λ⁵-phosphanes act as transient intermediates . Tributyl(butylidene)-λ⁵-phosphane likely participates similarly, but its bulky tributyl groups may slow reaction kinetics compared to smaller analogues like triphenyl-λ⁵-phosphane.

Coordination Chemistry

a. Comparison with Silylene-Phosphane Hybrid Ligands

  • Silylene-phosphane ligands exhibit stronger σ-donor capabilities than pure phosphanes due to the silylene moiety’s electron-rich nature. For example, in complexes with aluminum or gallium, silylene coordination dominates over phosphane .
  • Tributyl(butylidene)-λ⁵-phosphane : The butylidene group may act as a weak π-acceptor, modulating metal-ligand bonding in complexes. Its pentavalent structure could stabilize unusual oxidation states in transition metals.

b. Gold(I) Phosphane Complexes
Gold(I) compounds with trivalent phosphanes (e.g., triphenylphosphane) show cytotoxicity via thioredoxin reductase (TrxR) inhibition . Tributyl(butylidene)-λ⁵-phosphane, with its hypervalent structure, may exhibit distinct binding behavior to enzymes or DNA, though its hydrophobicity could limit bioavailability.

Data Tables

Table 1: Comparative Properties of λ⁵-Phosphanes
Compound Substituents Key Applications Stability Reference
Tributyl(butylidene)-λ⁵-phosphane Butyl, butylidene Ligand design, Wittig intermediates Moderate (hydrolytically sensitive)
(Triphenyl)-λ⁵-phosphane (CAS 7151-67-9) Triphenyl, nitrofluorenyl Organic synthesis, ylide generation High (aromatic stabilization)
Silylene-phosphane hybrids Silylene, phosphane Strong σ-donor ligands High (thermal)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.